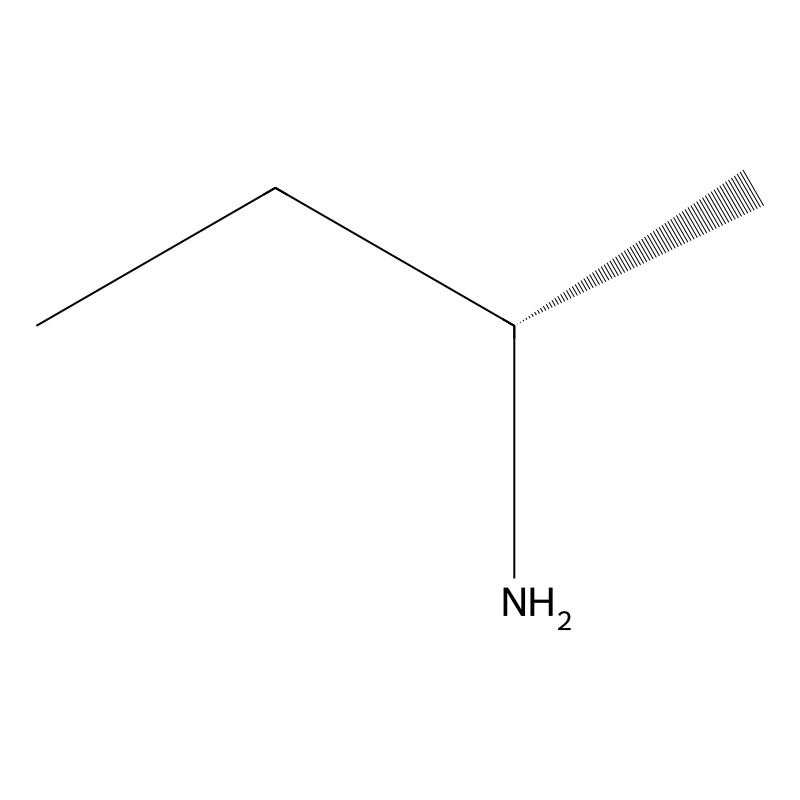

(S)-(+)-2-Aminobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

(S)-(+)-2-Aminobutane serves as a valuable chiral building block in the synthesis of various pharmaceutically relevant compounds. Its ability to exist in two enantiomeric forms, (S) and (R), allows researchers to explore the structure-activity relationship (SAR) of drugs by selectively incorporating one enantiomer into the molecule. This can be crucial for optimizing drug efficacy and minimizing side effects, as different enantiomers can often exhibit distinct pharmacological properties [].

Here are some examples of its application in medicinal chemistry:

- Synthesis of chiral drugs: (S)-(+)-2-Aminobutane has been employed as a starting material for the synthesis of various chiral drugs, including antidepressants, anticonvulsants, and antiparkinsonian agents [, , ].

- Asymmetric synthesis: The use of (S)-(+)-2-Aminobutane as a chiral auxiliary or catalyst enables the development of asymmetric synthesis, a technique for producing enantiopure compounds with high selectivity.

Material Science

(S)-(+)-2-Aminobutane is being explored for its potential applications in the development of functional materials. Its unique chemical structure and chiral properties make it a promising candidate for various materials science applications, including:

- Chiral catalysts: (S)-(+)-2-Aminobutane can be modified and incorporated into the design of chiral catalysts, which are essential for asymmetric reactions in organic synthesis.

- Chiral separation materials: The enantiomeric purity of (S)-(+)-2-Aminobutane allows its use in the development of chiral separation materials for the efficient separation of enantiomeric mixtures.

- Ionic liquids: (S)-(+)-2-Aminobutane can be functionalized to form ionic liquids, which are designer salts with unique properties like high thermal stability and tunable miscibility, making them valuable for various applications in material science research.

(S)-(+)-2-Aminobutane, also known as (S)-butan-2-amine, is a chiral organic compound with the molecular formula C₄H₁₁N and a molecular weight of approximately 73.14 g/mol. It exists as a colorless to light yellow liquid with a fishy ammonia odor. This compound is characterized by its optical activity, with a specific rotation of +7.5° at 19 °C, indicating its enantiomeric form. It is fully miscible in water and has a boiling point of 63 °C and a melting point of -104 °C .

(S)-(+)-2-Aminobutane is a hazardous material and should be handled with care. It is:

- Flammable: Highly flammable liquid and vapor [].

- Corrosive: Causes severe skin burns and eye damage [].

- Toxic: Harmful if swallowed or inhaled [].

Safety precautions include:

- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respiratory protection when handling the compound.

- Working in a well-ventilated area.

- Following proper disposal procedures.

- Acid-Base Reactions: It can act as a base, neutralizing acids to form salts.

- Alkylation Reactions: The amino group can react with alkyl halides to form more complex amines.

- N-acylation: This involves the reaction with acyl chlorides or anhydrides to form amides.

In addition to these reactions, it may also undergo oxidation and reduction processes depending on the reaction conditions .

(S)-(+)-2-Aminobutane exhibits biological activity that makes it relevant in pharmaceutical applications. Its chirality contributes to its unique interactions with biological systems. It has been investigated for its potential role as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological conditions. Research indicates that its enantiomers may exhibit different pharmacological effects, which is crucial for drug development .

Several methods have been developed for synthesizing (S)-(+)-2-Aminobutane:

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to selectively produce the (S) enantiomer from prochiral substrates.

- Transamination: Using transaminases to convert ketones or aldehydes into the corresponding amines in an enantioselective manner.

- Hydrogenation of Imine Precursors: This involves the reduction of imines derived from ketones and amines under controlled conditions to yield (S)-(+)-2-Aminobutane .

(S)-(+)-2-Aminobutane is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those involving chiral amines. Its applications extend to:

- Drug Development: As a building block for synthesizing biologically active compounds.

- Agricultural Chemicals: In the production of certain pesticides and herbicides.

- Chemical Research: As a reagent in organic synthesis and chiral resolution studies .

Studies on (S)-(+)-2-Aminobutane have focused on its interactions with various biological targets, particularly receptors and enzymes involved in neurotransmission. These interactions are essential for understanding its pharmacodynamics and potential therapeutic effects. Research indicates that the (S) enantiomer may have distinct binding affinities compared to its (R) counterpart, influencing its efficacy and safety profile in medicinal applications .

(S)-(+)-2-Aminobutane belongs to a broader class of butylamines, which includes several isomers and related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Chirality | Notable Uses |

|---|---|---|---|

| (S)-(+)-2-Aminobutane | Chiral Secondary Amine | Yes | Pharmaceutical intermediate |

| n-Butylamine | Primary Amine | No | Industrial applications |

| tert-Butylamine | Tertiary Amine | No | Fuel additives |

| Isobutylamine | Branched Primary Amine | No | Solvent and chemical synthesis |

| (R)-(-)-2-Aminobutane | Chiral Secondary Amine | Yes | Potentially different biological effects |

The key uniqueness of (S)-(+)-2-Aminobutane lies in its specific stereochemistry, which influences its biological activity and applications compared to other butylamines .

XLogP3

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Environmental Hazard